3,4-Diphenylcyclopentan-1-one
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Overview
Description
3,4-Diphenylcyclopentan-1-one is an organic compound with the molecular formula C17H16O It is a cyclopentanone derivative featuring two phenyl groups attached to the 3rd and 4th positions of the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenylcyclopentan-1-one typically involves the condensation of benzil with acetone derivatives in the presence of a base such as sodium hydroxide. The reaction is carried out in methanol under reflux conditions, leading to the formation of the desired cyclopentanone derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diphenylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Diphenylcyclopentan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Diphenylcyclopentan-1-one involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations that can modulate biological pathways. For example, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes .
Comparison with Similar Compounds
Cyclopentenone: A structurally related compound with a similar cyclopentanone core but lacking the phenyl groups.
Cyclohexenone: Another related compound with a six-membered ring instead of a five-membered ring.
Cyclopentadiene: A compound with a similar ring structure but different functional groups.
Uniqueness: 3,4-Diphenylcyclopentan-1-one is unique due to the presence of two phenyl groups, which confer distinct chemical and physical properties. These phenyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and research .
Properties
CAS No. |
13351-28-5 |
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Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3,4-diphenylcyclopentan-1-one |
InChI |
InChI=1S/C17H16O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
InChI Key |
HHRAKSMWUCTDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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